5-cyclopropyl-N-(2,4-dichlorophenyl)-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
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Overview
Description
5-cyclopropyl-N-(2,4-dichlorophenyl)-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is a compound belonging to the pyrazolo[1,5-a]pyrimidine class This class of compounds is known for its significant biological activities and is a common motif in many drugs
Preparation Methods
The synthesis of 5-cyclopropyl-N-(2,4-dichlorophenyl)-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide can be achieved through several synthetic routes. One common method involves the condensation reactions of aminopyrazoles with various reagents such as 1,2-allenic, enaminonitriles, enaminones, 1,3-diketones, unsaturated nitriles, or unsaturated ketones . These reactions typically require specific conditions, such as the presence of a catalyst and controlled temperature, to achieve high yields.
Industrial production methods often involve the use of acyclic reagents, which have been developed to efficiently produce these compounds with high yields . The process may include multiple steps, such as cycloaddition reactions followed by condensation with hydrazine .
Chemical Reactions Analysis
5-cyclopropyl-N-(2,4-dichlorophenyl)-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
5-cyclopropyl-N-(2,4-dichlorophenyl)-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of other complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-cyclopropyl-N-(2,4-dichlorophenyl)-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
5-cyclopropyl-N-(2,4-dichlorophenyl)-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide can be compared with other similar compounds, such as:
Properties
Molecular Formula |
C17H12Cl2F2N4O |
---|---|
Molecular Weight |
397.2 g/mol |
IUPAC Name |
5-cyclopropyl-N-(2,4-dichlorophenyl)-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C17H12Cl2F2N4O/c18-9-3-4-12(11(19)5-9)24-17(26)10-7-22-25-14(15(20)21)6-13(8-1-2-8)23-16(10)25/h3-8,15H,1-2H2,(H,24,26) |
InChI Key |
CYCBICNRSFEDQB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC3=C(C=NN3C(=C2)C(F)F)C(=O)NC4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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